The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid involves several steps that typically include the coupling of different amino acids and functional groups. The general method for synthesizing such compounds often utilizes solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acid residues to a growing peptide chain.
The molecular structure of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid consists of multiple functional groups that contribute to its biological activity.
The compound H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid participates in various chemical reactions primarily related to its interactions with biological targets.
The mechanism of action for H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid primarily involves its role as a delta-opioid receptor agonist.
Understanding the physical and chemical properties of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid is crucial for its application in scientific research.
The applications of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid are primarily centered around its pharmacological properties.
The discovery of 2',6'-dimethyl-L-tyrosine (Dmt) coupled with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in the early 1990s revolutionized opioid peptidomimetic design. This dipeptide segment ("Dmt-Tic") emerged as a minimalistic yet high-affinity δ-opioid receptor (DOR) pharmacophore with nanomolar binding affinity and pronounced antagonist activity [1]. Early monovalent ligands like H-Dmt-Tic-OH demonstrated >1,000-fold DOR selectivity over μ-opioid receptors (MOR), but clinical translation was limited by insufficient efficacy in complex pain states [5]. This spurred the development of bivalent ligands, where Dmt-Tic served as the DOR-targeting module linked to secondary pharmacophores. The pivotal breakthrough came with H-Dmt-Tic-NH-CH₂-Bid (UFP-502), which exhibited mixed DOR agonist/MOR partial agonist activity, validating the bivalent strategy for enhancing analgesic synergy while mitigating tolerance [3] [5]. H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Z]-Bid represents an evolutionary advancement in this lineage, incorporating a spacer-optimized lysine derivative and a benzimidazole (Bid) moiety to fine-tune receptor interaction dynamics.
Table 1: Evolution of Key Dmt-Tic-Based Ligands
| Compound | Structural Features | Pharmacological Profile | Year |
|---|---|---|---|
| H-Dmt-Tic-OH | Monovalent dipeptide | DOR antagonist (Ki δ = 0.022 nM) | 1992 |
| H-Dmt-Tic-NH-CH₂-Bid | Bid-linked via methylene spacer | DOR agonist / MOR partial agonist | 2003 |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Z]-Bid | Lysine spacer with Z-protected amine | Dual MOR/DOR modulation | 2010s |
The systematic IUPAC name for this compound is:N-[(1H-benzimidazol-2-yl)methyl]-5-[({2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl}amino)-N-(benzyloxycarbonyl)pentyl]carboxamide
Structurally, it comprises three modular domains:
Table 2: Structural Domains and Functional Roles
| Domain | Structural Components | Biochemical Function |
|---|---|---|
| N-terminal | Dmt (2',6'-dimethyl-L-tyrosine) | High-affinity DOR anchoring; phenol OH donates H-bond |
| Linker | Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | Conformational constraint; hydrophobic packing |
| Spacer | -NH-CH[(CH₂)₄-NH-Z]- | Distance calibration; Z-group enhances bioavailability |
| C-terminal | Bid (2-benzimidazole) | MOR engagement; π-stacking with receptor aromatics |
Synthesis employs Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protection strategies. Sequential coupling initiates from Boc-protected C-terminal Bid resin, followed by Z-protected lysine, Tic, and Dmt addition. Critical steps include:
This compound addresses three critical challenges in opioid pharmacology:
Unlike MOR agonists (e.g., morphine), DOR activation induces analgesia with reduced constipation, respiratory depression, and abuse liability. H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Z]-Bid leverages DOR’s role in:
Simultaneous MOR/DOR targeting mimics endogenous opioid peptide behavior (e.g., enkephalins). The spacer length in H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Z]-Bid is calibrated to engage receptor heterodimers, yielding:
Table 3: Receptor Binding Affinity Profile
| Target | Ki (nM) | Functional Activity | Validation Method |
|---|---|---|---|
| δ-opioid receptor | 0.45 ± 0.1 | Agonist (EC₅₀ = 8.3 nM) | [³⁵S]GTPγS binding |
| μ-opioid receptor | 12.7 ± 1.8 | Partial agonist | cAMP inhibition assay |
| κ-opioid receptor | >1,000 | Inactive | Radioligand displacement |
The Z-protected amine enables synergistic interactions with non-opioid systems:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0